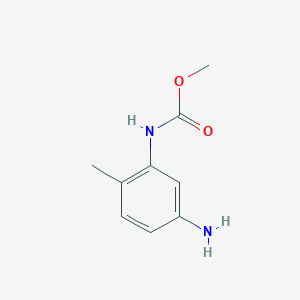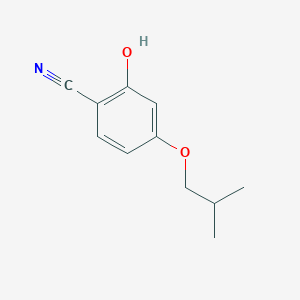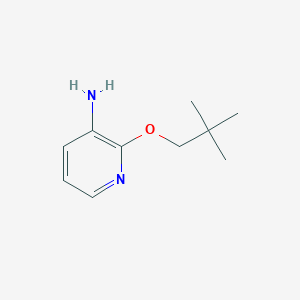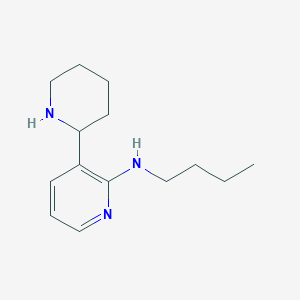![molecular formula C7H7N3 B13012346 2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
2-Methylimidazo[1,2-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines This compound is characterized by a fused ring structure consisting of an imidazole ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-c]pyrimidine can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which cyclizes to form the imidazopyrimidine core.
Multicomponent Reactions: Another approach is the use of multicomponent reactions, where 2-aminopyrimidine, aldehydes, and isocyanides are reacted together in a one-pot synthesis. This method is advantageous due to its simplicity and high yield.
Intramolecular Cyclizations: Intramolecular cyclization of suitable precursors, such as N-(2-pyrimidinyl)imidates, can also lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Bromine, iodine, chloroform.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazole or pyrimidine rings.
Substitution: Halogenated derivatives such as 3-bromo-2-Methylimidazo[1,2-c]pyrimidine.
Aplicaciones Científicas De Investigación
2-Methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, including antimicrobial, antiviral, and anticancer drugs.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Materials Science: It serves as a building block for the synthesis of advanced materials, such as organic semiconductors and fluorescent probes.
Industry: The compound is employed in the development of agrochemicals and dyes, owing to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methylimidazo[1,2-c]pyrimidine varies depending on its application:
Medicinal Chemistry: The compound often acts by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases or proteases involved in disease progression.
Biology: As a receptor modulator, it can bind to specific receptors, altering their activity and influencing cellular responses.
Comparación Con Compuestos Similares
2-Methylimidazo[1,2-c]pyrimidine can be compared with other imidazopyrimidine derivatives:
2-Methylimidazo[1,2-a]pyridine: Similar in structure but with a different ring fusion, leading to distinct chemical properties and biological activities.
2-Methylimidazo[1,2-b]pyridazine: Another related compound with a pyridazine ring, exhibiting unique reactivity and applications.
2-Methylimidazo[1,2-d]pyrimidine:
Propiedades
Fórmula molecular |
C7H7N3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
2-methylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-6-4-10-5-8-3-2-7(10)9-6/h2-5H,1H3 |
Clave InChI |
IJSNEUNFZQDZTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C=NC=CC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)





![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)

![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)




